1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione
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Overview
Description
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione is a member of the quinazoline-2,4-dione family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione typically involves the reaction of anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which is then cyclized by heating with acid or base to yield the quinazoline-2,4-dione core . Another method involves the reaction of 2-aminobenzoic acid with isocyanates to produce 1,3-disubstituted quinazoline-2,4-diones . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . This inhibition can help manage conditions like diabetes by reducing glucose absorption in the bloodstream .
Comparison with Similar Compounds
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione is unique due to its specific substitution pattern on the quinazoline-2,4-dione core. Similar compounds include:
Quinazoline-2,4-dione: The parent compound with a simpler structure.
1-Methyl-3-substituted quinazoline-2,4-dione: A derivative with a methyl group at the 1-position.
8-Methyl-quinazoline-2,4-dione: Known for overcoming quinolone-resistant bacteria.
These compounds share similar core structures but differ in their substitution patterns, leading to variations in their biological activities and applications .
Properties
CAS No. |
60942-89-4 |
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Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N2O3/c1-15-12-13-19(16(2)14-15)24-22(27)18-10-6-7-11-20(18)25(23(24)28)21(26)17-8-4-3-5-9-17/h3-14H,1-2H3 |
InChI Key |
QZRWWWPEEDYPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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